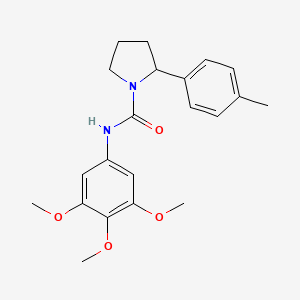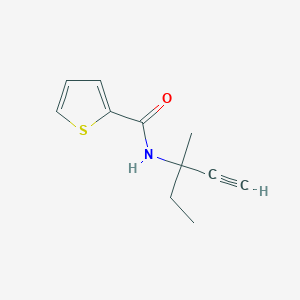![molecular formula C32H25NO7 B6072992 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6072992.png)
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate, also known as Boc-Phe(4-OxO)-O-Ph, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its ability to interact with biological systems in a specific and controlled manner.
Mecanismo De Acción
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves its ability to interact with specific enzymes and proteins in biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound(4-OxO)-O-Ph has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting these enzymes, this compound(4-OxO)-O-Ph can modulate biological processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound(4-OxO)-O-Ph has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis, or programmed cell death. This compound(4-OxO)-O-Ph has also been shown to reduce inflammation in animal models of inflammation by inhibiting the production of prostaglandins. Additionally, this compound(4-OxO)-O-Ph has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of modulating specific biological processes without affecting other processes. Additionally, this compound(4-OxO)-O-Ph has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using this compound(4-OxO)-O-Ph in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to obtain the desired product. Additionally, this compound(4-OxO)-O-Ph has been shown to have low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph. One potential direction is the development of analogs of this compound(4-OxO)-O-Ph with improved solubility and potency. Another direction is the study of this compound(4-OxO)-O-Ph in combination with other compounds to determine if it can enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound(4-OxO)-O-Ph and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves a multistep process that begins with the reaction between 4-hydroxycoumarin and phenoxyacetic acid in the presence of a catalyst. The resulting product is then reacted with N-Boc-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound(4-OxO)-O-Ph. The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) to obtain the desired product.
Aplicaciones Científicas De Investigación
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these diseases. Additionally, this compound(4-OxO)-O-Ph has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO7/c34-30-26-17-16-25(19-28(26)37-21-29(30)39-24-14-8-3-9-15-24)40-31(35)27(18-22-10-4-1-5-11-22)33-32(36)38-20-23-12-6-2-7-13-23/h1-17,19,21,27H,18,20H2,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPBEZTVSZVFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B6072953.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B6072957.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methylpropanamide](/img/structure/B6072960.png)
![N-[3-(3-pyridinyloxy)propyl]-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6072968.png)
![(3aS*,6aR*)-5-cyclohexyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6072971.png)
![2-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6072976.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B6072982.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6072999.png)
![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
